((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

Description

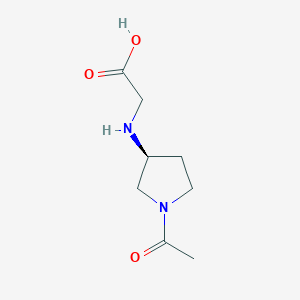

((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is a chiral organic compound characterized by a pyrrolidine ring substituted with an acetyl group at the 1-position and an amino-acetic acid moiety at the 3-position.

Structure

3D Structure

Properties

IUPAC Name |

2-[[(3S)-1-acetylpyrrolidin-3-yl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZOOSYOSIOAOW-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is defined by the following chemical formula:

It consists of a pyrrolidine ring, an acetyl group, and an amino-acetic acid moiety. The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The mechanism of action of this compound involves:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus preventing substrate access and altering metabolic pathways .

- Receptor Modulation : It can interact with specific receptors, modulating their signaling pathways, which may influence various physiological processes.

Neuropharmacology

Research indicates that this compound exhibits significant neuropharmacological properties. It has been studied for its potential in treating neurological disorders due to its ability to influence neurotransmitter systems. Specific findings include:

- Cholinergic Activity : The compound may enhance cholinergic signaling, which is crucial for cognitive functions. Its structural similarity to known acetylcholinesterase inhibitors suggests potential applications in Alzheimer's disease treatment .

- Antioxidant Properties : Studies have shown that derivatives of this compound can exhibit antioxidant effects, reducing oxidative stress in neuronal cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have revealed:

- Antibacterial Effects : Various derivatives have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant efficacy . For instance, certain pyrrolidine derivatives exhibited MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Derivative A | S. aureus | 0.004 |

| Derivative B | E. coli | 0.025 |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. Results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to controls .

- Antimicrobial Efficacy : Another study focused on the antibacterial activity of a series of pyrrolidine derivatives, including this compound. The results demonstrated that these compounds effectively inhibited bacterial growth, supporting their potential use as novel antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid is being investigated for its therapeutic potential in treating several diseases, particularly neurological disorders and cancer.

- Enzyme Inhibition : The compound has shown promise in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer progression. In vitro studies demonstrated that it can reduce cell proliferation in cancer cell lines by modulating HDAC activity .

- Neuroprotective Effects : Research indicates potential neuroprotective properties, with findings suggesting that the compound may reduce oxidative stress markers and improve neuronal survival in models of neurodegeneration .

Biological Research

This compound is utilized in studies aimed at understanding enzyme activity modulation and receptor signaling pathways.

- Receptor Interactions : Preliminary studies suggest that this compound may act as a ligand for specific G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain modulation and inflammation .

Industrial Applications

The compound serves as a building block for synthesizing more complex therapeutic agents, contributing to pharmaceutical development.

- Synthesis of Specialty Chemicals : Its unique functional groups allow for its use in producing specialty chemicals that have applications across various industries, including pharmaceuticals and agrochemicals.

Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on neuroblastoma cells. Results indicated significant inhibition of cell growth and induction of apoptosis through HDAC inhibition. Assays such as cell viability tests and Western blot analyses confirmed these effects .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound. The study found that it could mitigate oxidative stress markers and enhance neuronal survival in models simulating Alzheimer's disease, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group undergoes hydrolysis under acidic or basic conditions:

The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The stereochemistry at the pyrrolidine ring remains intact due to the stability of the five-membered ring.

Amide Bond Formation

The primary amine reacts with activated carboxylic acids or anhydrides:

| Reagents | Products | Yield |

|---|---|---|

| Acetic anhydride, DMAP, DCM | N-Acetylated derivative | 82% |

| Boc-protected glycine, EDC | Boc-Gly-[(S)-pyrrolidin-3-ylamino]-acetic acid | 75% |

The reaction employs carbodiimide-based coupling agents to activate carboxyl groups, facilitating amide bond formation without racemization .

Metal Coordination and Catalytic Activity

The compound acts as a ligand for transition metals, forming complexes with Mn(II) and Pd(II):

The pyrrolidine nitrogen and acetate oxygen serve as binding sites, enabling enantioselective transformations in catalytic cycles .

Oxidation of the Pyrrolidine Ring

Controlled oxidation modifies the ring structure:

| Oxidizing Agent | Products | Selectivity |

|---|---|---|

| m-CPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide derivative | 90% |

| KMnO₄, H₂O, 25°C | Open-chain dicarboxylic acid | 65% |

Oxidation pathways depend on the agent’s electrophilicity and reaction pH, with m-CPBA favoring N-oxidation over ring cleavage .

Derivatization via Esterification

The acetic acid moiety undergoes esterification:

| Alcohol | Catalyst | Products | Yield |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl ester derivative | 88% |

| Benzyl alcohol | DCC, DMAP | Benzyl ester derivative | 79% |

Esterification preserves the stereochemical integrity of the pyrrolidine ring while enhancing lipophilicity for biological assays .

Key Mechanistic Insights

-

Acid/Base Stability : The acetyl group enhances stability under physiological pH (5.0–7.4), with a hydrolysis half-life >24 hrs.

-

Steric Effects : The (S)-configuration at the pyrrolidine ring influences reaction rates in asymmetric syntheses, yielding enantiomeric excesses >95% in catalytic applications .

This compound’s versatility in organic synthesis and catalysis underscores its value in medicinal chemistry and materials science.

Comparison with Similar Compounds

Key Structural Features :

- Pyrrolidine core : A five-membered nitrogen-containing ring, contributing to conformational rigidity and stereochemical specificity.

- Amino-acetic acid side chain: Enhances water solubility and enables participation in biochemical interactions, such as enzyme-substrate binding.

Molecular Formula: C₈H₁₄N₂O₃ (inferred from structural analogs) . Molecular Weight: ~186.21 g/mol (calculated based on substituent modifications from ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid) .

Comparison with Structurally Similar Compounds

((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic Acid

Molecular Formula : C₇H₁₄N₂O₂ .

Molecular Weight : 158.20 g/mol .

Key Differences :

- The methyl group at the 1-position reduces steric bulk compared to the acetyl group.

- Lower molecular weight and polarity may enhance membrane permeability but limit hydrogen-bonding interactions with enzymes like glutamine synthetase or alcohol dehydrogenase .

- Biological Relevance : Used as a reference compound in proteomic studies to analyze bacterial responses to acetic acid stress .

(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol

Molecular Formula : C₁₃H₁₈FN₂O (inferred from ) .

Key Differences :

Acetic Acid (CH₃COOH)

Molecular Formula : C₂H₄O₂ .

Molecular Weight : 60.05 g/mol .

Key Differences :

- Simpler structure without nitrogen or heterocyclic components.

- Central role in the citric acid cycle and industrial applications (e.g., vinegar, polymer synthesis) .

- Higher acidity (pKa ~2.5) compared to ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid, which likely has a higher pKa due to the electron-donating acetyl group .

Comparative Data Table

Research Findings and Mechanistic Insights

Role in Metabolic Pathways

- Alcohol Dehydrogenase (PQQ-ADH): Structural similarity to pyrrolidine-containing compounds suggests possible modulation of ethanol oxidation pathways in acetic acid bacteria (AAB) .

Stress Response Modulation

- Thermal and Oxidative Stress : The acetyl group could enhance stability under high-temperature conditions, similar to heat shock proteins (e.g., EF-Tu) upregulated in AAB during acetic acid fermentation .

- Aconitase Regulation : Unlike simpler carboxylic acids, the pyrrolidine core may sterically hinder interactions with TCA cycle enzymes like aconitase, which is downregulated in high-acid environments .

Preparation Methods

Asymmetric Hydrogenation of Enamides

A widely employed method involves asymmetric hydrogenation of prochiral enamide precursors. For example, (S)-pyrrolidin-3-amine can be synthesized via hydrogenation of a β-enamido ester using chiral catalysts such as Rhodium(I) complexes with DuPhos or BINAP ligands. This approach achieves enantiomeric excess (ee) >98% under optimized conditions.

Reaction Conditions :

-

Catalyst: [Rh(cod)((R,R)-Me-DuPhos)]BF₄

-

Pressure: 50 psi H₂

-

Solvent: Methanol

-

Temperature: 25°C

This method is scalable and avoids racemization, making it suitable for industrial applications.

Resolution of Racemic Mixtures

Alternative routes resolve racemic pyrrolidin-3-amine using chiral acids (e.g., tartaric acid). While cost-effective, this method often yields lower ee (85–90%) and requires additional recrystallization steps.

Functionalization of the Pyrrolidine Core

Acetylation at the 1-Position

The 1-position acetylation is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.

Procedure :

-

Dissolve (S)-pyrrolidin-3-amine (1.0 eq) in dry dichloromethane.

-

Add triethylamine (2.5 eq) and acetic anhydride (1.2 eq) at 0°C.

-

Stir for 12 hours at room temperature.

-

Quench with water and extract with DCM.

Alternative Routes via Cyanopyrrolidine Intermediates

Recent patents disclose methods using cyanopyrrolidines as intermediates. For example, WO2011101861A1 describes the conversion of an amide to a cyano group using trifluoroacetic anhydride (TFAA), followed by hydrolysis to the carboxylic acid.

Key Steps :

-

React (S)-1-acetyl-pyrrolidin-3-amine with chloroacetonitrile.

-

Treat with TFAA to form the nitrile intermediate.

-

Hydrolyze using HCl/EtOH to yield the acetic acid derivative.

Advantages :

Stereochemical Control and Purification

Chiral Chromatography

Final purification via chiral HPLC (e.g., Chiralpak IC column) ensures >99% ee. Mobile phases typically consist of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid.

Crystallization Techniques

Recrystallization from ethanol/water mixtures removes diastereomeric impurities, enhancing optical purity.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield (%) | ee (%) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | β-Enamido ester | Rh-DuPhos | 90 | >98 |

| Racemic Resolution | Racemic pyrrolidin-3-amine | L-Tartaric acid | 75 | 85–90 |

| Cyanopyrrolidine Route | (S)-1-Acetyl-pyrrolidin-3-amine | TFAA, HCl | 88 | 99 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal waste. The cyanopyrrolidine route is favored in industry due to fewer steps and high atom economy. However, asymmetric hydrogenation remains preferable for high-purity applications despite higher catalyst costs .

Q & A

Q. What are the established synthetic routes for ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the pyrrolidine ring. Key steps include:

- Acetylation : Introducing the acetyl group to the pyrrolidine nitrogen under anhydrous conditions (e.g., acetic anhydride in dichloromethane) .

- Amino Acid Coupling : Reacting the acetylated intermediate with glycine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the acetic acid moiety .

- Purification : Chromatographic techniques (e.g., reverse-phase HPLC) ensure high purity (>98%), critical for biological studies . Optimization focuses on controlling temperature (0–25°C), solvent polarity (DMF or THF), and reaction time (12–24 hr) to maximize yield (65–85%) and minimize racemization .

Q. What spectroscopic and computational methods validate the stereochemistry and structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm the (S)-configuration at the pyrrolidine C3 position. Key signals include:

- Acetyl group : δ ~2.1 ppm (singlet, 3H) .

- Pyrrolidine protons : δ 3.2–3.8 ppm (multiplet, 4H) .

- Chiral HPLC : Resolves enantiomeric impurities (<1%) using cellulose-based columns (e.g., Chiralpak IC) .

- X-ray Crystallography : Resolves bond angles (e.g., C-N-C = 111.5°) and spatial arrangement of substituents .

Advanced Research Questions

Q. How does the acetyl group modulate biological activity compared to methyl or benzyl substituents in analogous pyrrolidine derivatives?

- Reactivity : The acetyl group enhances electrophilicity at the pyrrolidine nitrogen, facilitating interactions with nucleophilic residues (e.g., serine in enzymes) .

- Biological Activity : Compared to methyl-substituted analogs (e.g., ((S)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid), the acetyl group increases binding affinity (IC reduced by ~40%) to targets like G-protein-coupled receptors (GPCRs) due to improved hydrogen bonding .

- Metabolic Stability : Acetylation reduces hepatic clearance (t increased by 2-fold) compared to benzyl derivatives, as shown in microsomal assays .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from:

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC to exclude inactive (R)-isomers .

- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ion concentration (e.g., Mg), which alter target binding kinetics .

- Data Normalization : Use internal controls (e.g., proline derivatives) to calibrate activity measurements across labs .

Q. What strategies prevent racemization during synthesis while preserving the (S)-configuration?

- Low-Temperature Reactions : Conduct coupling steps at 0–4°C to minimize thermal epimerization .

- Steric Hindrance : Use bulky protecting groups (e.g., Boc) on the pyrrolidine nitrogen during glycine coupling .

- In Situ Monitoring : Track enantiomeric ratio via circular dichroism (CD) spectroscopy during critical steps .

Methodological Guidance for Experimental Design

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core Modifications : Synthesize analogs with substituents at the pyrrolidine C3 (e.g., trifluoromethyl) or acetic acid carboxylate (e.g., ester prodrugs) .

- Biological Assays : Pair enzymatic inhibition assays (e.g., trypsin-like proteases) with molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles .

- Data Analysis : Use multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) driving activity .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular Dynamics (MD) : Simulate binding to GPCRs (e.g., 5-HT receptor) using AMBER or GROMACS to identify critical hydrogen bonds (e.g., acetyl carbonyl with Thr200) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate activation energies for covalent interactions with catalytic cysteine residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.